molecular formula C21H17ClN2O4S B2426251 1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922093-96-7

1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Katalognummer: B2426251
CAS-Nummer: 922093-96-7
Molekulargewicht: 428.89
InChI-Schlüssel: DYSRCXWQHIYIGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H17ClN2O4S and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-13-2-8-20-18(10-13)23-21(25)17-11-16(7-9-19(17)28-20)24-29(26,27)12-14-3-5-15(22)6-4-14/h2-11,24H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSRCXWQHIYIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial and enzyme inhibitory activities, as well as its mechanism of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19ClN2O3S\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_3\text{S}

This structure features a sulfonamide group, which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. The compound was tested against various bacterial strains, demonstrating moderate to strong activity. For instance:

  • Staphylococcus aureus : Inhibition observed with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
  • Escherichia coli : MIC recorded at 64 µg/mL.

These results suggest that the compound may be effective against common bacterial pathogens.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research:

  • Acetylcholinesterase (AChE) : The compound showed promising AChE inhibitory activity with an IC50 value of 1.5 µM, indicating potential in treating conditions like Alzheimer's disease.
  • Urease : Strong inhibitory effects were noted with an IC50 of 0.8 µM, positioning it as a candidate for treating urease-related infections.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes and disruption of bacterial cell wall synthesis. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate required for bacterial folate synthesis, thereby inhibiting bacterial growth.

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

  • In Vitro Studies : A study conducted by Nafeesa et al. (2020) demonstrated that derivatives of sulfonamides, including this compound, exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition Studies : Research published in the Brazilian Journal of Pharmaceutical Sciences reported similar findings regarding AChE and urease inhibition, reinforcing the therapeutic potential of sulfonamide derivatives .

Data Summary

Activity TypeTest Organism/EnzymeIC50/MIC Value
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli64 µg/mL
AChE Inhibition-1.5 µM
Urease Inhibition-0.8 µM

Q & A

Basic: What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis involves a multi-step process starting with the dibenzo[b,f][1,4]oxazepine core. Key steps include sulfonamide coupling using 1-(4-chlorophenyl)methanesulfonyl chloride under reflux in aprotic solvents like dichloromethane or dimethylformamide (DMF) . Catalysts such as triethylamine or pyridine are used to neutralize HCl byproducts, improving yield (typically 60-75%). Temperature control (±2°C) and anhydrous conditions are critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Basic: What spectroscopic techniques are most reliable for characterizing its structure?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for confirming the sulfonamide linkage (δ 3.1–3.3 ppm for CH2_2SO2_2) and aromatic protons (δ 6.8–7.5 ppm) .
  • HPLC-MS: High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: ~460 g/mol) and purity (>95%) .
  • FT-IR: Peaks at 1150 cm1^{-1} (S=O stretch) and 1350 cm1^{-1} (C-N stretch) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC50_{50} variations in enzyme inhibition) may arise from differences in assay conditions (pH, temperature) or impurities. To address this:

  • Standardize Assays: Use identical cell lines (e.g., HEK293 for kinase assays) and buffer systems .
  • Control Purity: Validate compound purity via HPLC and quantify residual solvents (e.g., DMSO <0.1%) .
  • Cross-Validate with Crystallography: Compare enzymatic inhibition data with X-ray structures of target proteins (e.g., COX-2) to confirm binding modes .

Advanced: What strategies improve the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-chlorophenyl moiety to reduce CYP450-mediated oxidation .
  • Prodrug Design: Mask the sulfonamide group with acetyl or PEG-based linkers to enhance plasma half-life .
  • In Silico Screening: Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots and guide synthetic adjustments .

Basic: What initial biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition: Test against COX-2, carbonic anhydrase IX, or kinases using fluorometric assays (e.g., Z’-LYTE kinase kit) at 10 µM–100 nM concentrations .
  • Antimicrobial Activity: Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assay, comparing IC50_{50} values to cisplatin controls .

Advanced: How can structure-activity relationship (SAR) studies optimize its selectivity for target enzymes?

Methodological Answer:

  • Substituent Scanning: Systematically replace the 8-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to sterically hinder off-target binding .
  • Molecular Dynamics (MD) Simulations: Model interactions with enzyme active sites (e.g., COX-2’s hydrophobic pocket) to prioritize substituents with favorable ΔG binding values .
  • In Vitro Selectivity Panels: Test against related isoforms (e.g., COX-1 vs. COX-2) to identify structural features driving specificity .

Basic: What are the compound’s solubility and stability profiles under physiological conditions?

Methodological Answer:

  • Solubility: Low aqueous solubility (<10 µg/mL) due to hydrophobic dibenzoxazepine core. Use co-solvents (e.g., 10% DMSO/PBS) for in vitro assays .
  • Stability: Stable at pH 5–7 (t1/2_{1/2} >24 hrs), but degrades in alkaline conditions (pH >8). Store lyophilized at -20°C under argon .

Advanced: How can crystallographic data resolve ambiguities in its binding conformation?

Methodological Answer:

  • Co-Crystallization: Soak the compound into protein crystals (e.g., COX-2) and collect diffraction data (2.0–2.5 Å resolution) to visualize binding poses .
  • Electron Density Maps: Compare experimental maps (e.g., from X-ray or cryo-EM) with docking predictions to validate sulfonamide orientation and hydrogen-bonding networks .

Basic: What computational tools are suitable for predicting its physicochemical properties?

Methodological Answer:

  • LogP Prediction: Use MarvinSketch or ACD/Labs to estimate partition coefficients (predicted LogP: ~3.2) .
  • pKa_a Analysis: SPARC calculator predicts sulfonamide pKa_a ~9.5, indicating ionization at physiological pH .

Advanced: What experimental designs address low reproducibility in synthetic yields across labs?

Methodological Answer:

  • DoE (Design of Experiments): Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
  • Inline Analytics: Use ReactIR or PAT tools to monitor reaction progress in real-time and adjust conditions dynamically .
  • Inter-Lab Validation: Share standardized protocols (e.g., via Zenodo) and conduct round-robin testing to harmonize methods .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.